molecular formula C18H14F3N3O2S B409559 2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 337490-49-0

2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B409559
CAS No.: 337490-49-0
M. Wt: 393.4g/mol
InChI Key: QUXGIEAJPOWHCA-UHFFFAOYSA-N
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Description

2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting oxadiazole intermediate is then reacted with various electrophiles to introduce the desired substituents .

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in bacterial cells . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique compared to other oxadiazole derivatives due to its specific substituents, which confer distinct biological and chemical properties. Similar compounds include:

Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.

Properties

CAS No.

337490-49-0

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4g/mol

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O2S/c1-11-4-2-5-12(8-11)16-23-24-17(26-16)27-10-15(25)22-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

QUXGIEAJPOWHCA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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